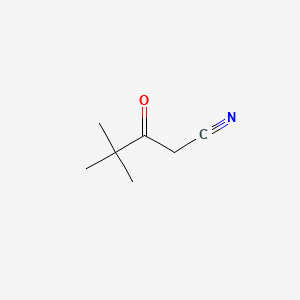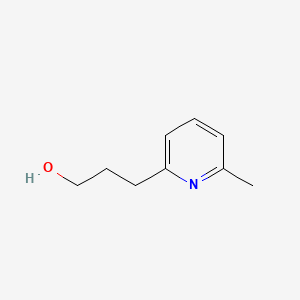
1,4,5,8-Naphthalenetetracarboxylic acid 1,8-monoanhydride
Overview
Description
1,4,5,8-Naphthalenetetracarboxylic acid 1,8-monoanhydride is a highly conjugated carbonyl-containing molecule that has been the subject of various studies due to its interesting reactivity and the transmission of electronic effects through its conjugated framework .
Synthesis Analysis
The synthesis of related naphthalene compounds has been explored in several studies. For instance, the synthesis of mono- and difluoronaphthoic acids has been described, which are structurally related to 1,4,5,8-naphthalenetetracarboxylic acid . Additionally, an effective and regioselective bromination method for 1,4,5,8-naphthalenetetracarboxylic dianhydride has been reported using tribromoisocyanuric acid, which could potentially be applied to the synthesis of the monoanhydride .
Molecular Structure Analysis
The molecular structure of 1,4,5,8-naphthalenetetracarboxylic acid derivatives has been extensively studied. For example, the crystal structure of dicalcium 1,4,5,8-naphthalenetetracarboxylate pentahydrate has been analyzed, revealing the symmetry and planarity of the naphthalene core and the coordination of calcium ions . Similarly, the structure of 1,4,5,8-naphthalenetetracarboxylic acid cyclic 1,8-anhydride has been determined, showing significant hydrogen bonding and three-dimensional network formation .
Chemical Reactions Analysis
The hydrolysis of 1,4,5,8-naphthalenetetracarboxylic dianhydride to the monoanhydride and the tetracarboxylic acid has been studied, with the kinetics of hydrolysis being determined across a range of pH levels . The bromination of the dianhydride has also been explored, leading to various brominated products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4,5,8-naphthalenetetracarboxylic acid derivatives have been characterized through various techniques. The pKa values of the tetracarboxylic acid and its monoanhydride have been determined, and the equilibrium constants for anhydride formation have been estimated . The crystal packing and hydrogen bonding interactions of the monoanhydride have been described, providing insights into its stability and reactivity .
Scientific Research Applications
Crystal Structure Analysis
1,4,5,8-Naphthalenetetracarboxylic acid cyclic 1,8-anhydride has been studied for its crystal structure. It forms hydrogen bonds and numerous C-H...O interactions, creating a three-dimensional network. This research offers insights into the molecular geometry and interaction patterns of the compound (Blackburn, Fitzgerald, & Gerkin, 1997).
Bromination and Derivative Synthesis
1,4,5,8-Naphthalenetetracarboxylic dianhydride has been used in efficient bromination processes. This synthesis route is useful for producing mono-, di-, and tetrabrominated products, which are valuable in the synthesis of core-functionalized naphthalene diimides (Sasikumar, Suseela, & Govindaraju, 2013).
Luminescent Materials
Luminescent Zn(II) and Cd(II) metal-organic frameworks (MOFs) involving 1,4,5,8-naphthalene tetracarboxylic acid have been synthesized. They demonstrate potential for detecting various ions like nitrobenzene, Fe3+, and Cr2O7 2− due to their sensitivity and luminescent properties (Wang et al., 2022).
Applications in Energy Storage
The compound has been explored as an anode material in lithium-ion batteries. Metal-1,4,5,8-naphthalenetetracarboxylates have shown promising electrochemical performance and cycling stability, making them candidates for energy storage applications (Han, Yi, Sun, & Sun, 2012).
Polymer Modification
In the field of polymer chemistry, 1,4,5,8-naphthalenetetracarboxylic acid has been used to modify monomers in polycondensation reactions, yielding derivatized polymers. These modifications influence properties like band gaps and solubility, expanding the application scope of these materials (Hirvonen & Tenhu, 2015).
Hydrolysis and Formation Mechanisms
The hydrolysis and formation mechanisms of 1,4,5,8-naphthalene tetracarboxylic acid dianhydride have been studied, providing insights into its behavior in aqueous solutions. Understanding these mechanisms is crucial for its applications in chemical synthesis and material science (Barros et al., 2006).
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of hybrid organic–inorganic polymeric assemblies with the aid of metal–ligand coordination synthons .
Mode of Action
It’s known that in basic solution, hydrolysis of this compound yields, sequentially, 1,4,5,8-naphthalene diacid monoanhydride, and 1,4,5,8-naphthalene tetracarboxylic acid .
Biochemical Pathways
It’s known that this compound is used in the synthesis of hybrid organic–inorganic polymeric assemblies .
Action Environment
It’s known that this compound is a solid at room temperature .
properties
IUPAC Name |
2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6O7/c15-11(16)5-1-3-7-10-8(14(20)21-13(7)19)4-2-6(9(5)10)12(17)18/h1-4H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXRNSHBINARCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276326 | |
| Record name | 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52671-72-4 | |
| Record name | 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6,7-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52671-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid 1,8-monoanhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052671724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,5,8-Napthalenetetracarboxylic acid, 1,4-monoanhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


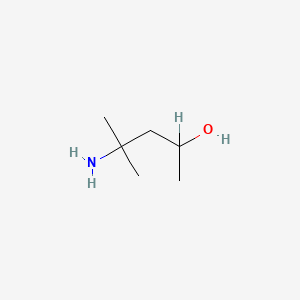

![Ethyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B1295103.png)

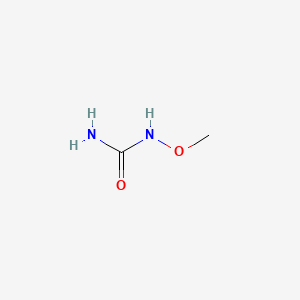

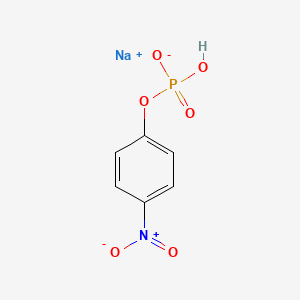

![2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B1295115.png)
